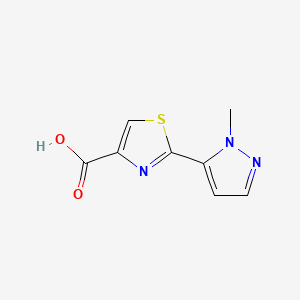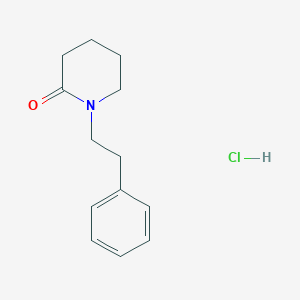
(-)-Cyclanolin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Cyclanolin: is a chiral compound known for its unique structural properties and potential applications in various scientific fields. It is a member of the class of organic compounds known as cycloalkanes, which are characterized by a ring of carbon atoms. The compound’s chirality arises from the presence of an asymmetric carbon atom, making it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Cyclanolin typically involves the cyclization of linear precursors under specific conditions. One common method is the intramolecular cyclization of a linear alkene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired enantiomeric purity.
化学反応の分析
Types of Reactions: (-)-Cyclanolin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclanone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Substitution reactions can introduce different functional groups into the cycloalkane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Cyclanone derivatives.
Reduction: Cyclanol derivatives.
Substitution: Halogenated cycloalkanes.
科学的研究の応用
Chemistry: In chemistry, (-)-Cyclanolin is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a ligand in enzyme studies. Its ability to interact with specific enzymes can provide insights into enzyme function and inhibition.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity that could be harnessed for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.
作用機序
The mechanism of action of (-)-Cyclanolin involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The compound’s chirality plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action can include enzyme inhibition or activation, depending on the context of its use.
類似化合物との比較
Cyclohexane: A non-chiral cycloalkane with similar structural properties but lacking chirality.
Cyclopentane: Another cycloalkane with a smaller ring size and different chemical reactivity.
Cyclooctane: A larger ring cycloalkane with different physical and chemical properties.
Uniqueness: (-)-Cyclanolin’s uniqueness lies in its chirality and the resulting stereochemical properties. Unlike its non-chiral counterparts, this compound can exist in enantiomerically pure forms, making it valuable for stereoselective synthesis and studies.
特性
IUPAC Name |
3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLWVKCEYSPQHL-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO4+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
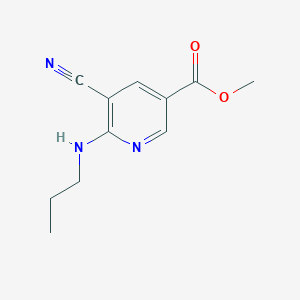
![6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987042.png)
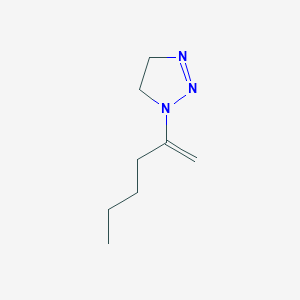
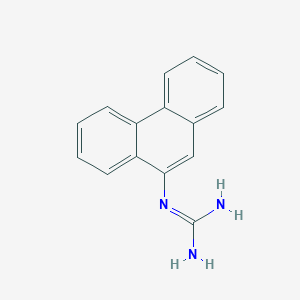
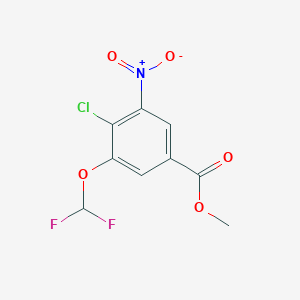
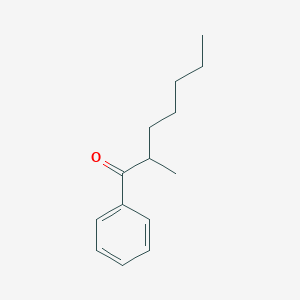

![1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole](/img/structure/B13987062.png)
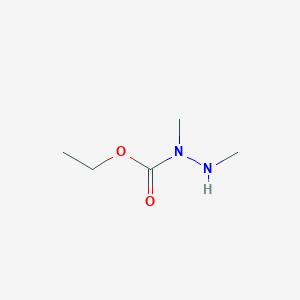
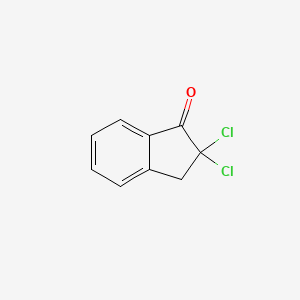
![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)
